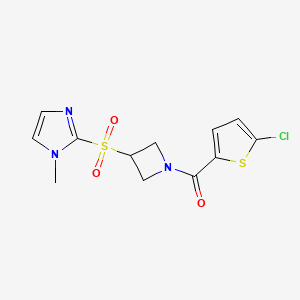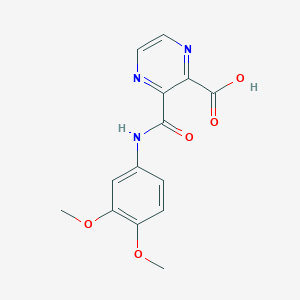
3-((3,4-Dimethoxyphenyl)carbamoyl)pyrazine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-((3,4-Dimethoxyphenyl)carbamoyl)pyrazine-2-carboxylic acid” is a chemical compound with the CAS number 685117-25-3 . It is a derivative of pyrazine-2-carboxylic acids . Pyrazines are an important class of pharmacophores known for their versatility in pharmacological activity .
Synthesis Analysis
The synthesis of pyrazine derivatives, including “3-((3,4-Dimethoxyphenyl)carbamoyl)pyrazine-2-carboxylic acid”, generally involves the reaction of pyrazine-2-carboxylic acids with various amines . The Yamaguchi reaction, which involves 2,4,6-trichlorobenzoyl chloride as the Yamaguchi reagent, 4-dimethylaminopyridine, and triethylamine, is widely used to synthesize esters and lactones .Molecular Structure Analysis
The molecular structure of “3-((3,4-Dimethoxyphenyl)carbamoyl)pyrazine-2-carboxylic acid” consists of a pyrazine ring conjugated to a propanoic acid . The compound belongs to the class of organic compounds known as phenylpropanoic acids .Physical And Chemical Properties Analysis
The molecular formula of “3-((3,4-Dimethoxyphenyl)carbamoyl)pyrazine-2-carboxylic acid” is C14H13N3O5, and its molecular weight is 303.27 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Research
3-((3,4-Dimethoxyphenyl)carbamoyl)pyrazine-2-carboxylic acid has shown potential in antimicrobial research. Its structure allows it to interact with bacterial cell walls, potentially inhibiting the growth of various bacterial strains. This makes it a candidate for developing new antibiotics, especially against resistant strains .
Cancer Therapy
This compound has been investigated for its anticancer properties. Its ability to interfere with cell proliferation and induce apoptosis in cancer cells makes it a promising candidate for cancer therapy. Research has focused on its effects on different cancer cell lines, including breast and lung cancer .
Neuroprotective Agents
Studies have explored the neuroprotective effects of 3-((3,4-Dimethoxyphenyl)carbamoyl)pyrazine-2-carboxylic acid. It has been found to protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s . This suggests its potential use in developing treatments for these conditions.
Anti-inflammatory Applications
The compound has also been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases. This makes it a potential candidate for treating conditions like rheumatoid arthritis and inflammatory bowel disease .
Antioxidant Research
3-((3,4-Dimethoxyphenyl)carbamoyl)pyrazine-2-carboxylic acid exhibits significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging. This property is being explored for its potential in skincare and anti-aging products .
Enzyme Inhibition Studies
The compound has been used in enzyme inhibition studies, particularly targeting enzymes involved in metabolic pathways. Its ability to inhibit specific enzymes can help in understanding metabolic diseases and developing enzyme-targeted therapies .
Zukünftige Richtungen
The future directions for “3-((3,4-Dimethoxyphenyl)carbamoyl)pyrazine-2-carboxylic acid” and similar compounds could involve further exploration of their synthetic pathways and biological activities . Due to the diverse biological activities of pyrazine-based drugs, a rise in investigations of pyrazine containing candidates has been observed .
Eigenschaften
IUPAC Name |
3-[(3,4-dimethoxyphenyl)carbamoyl]pyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5/c1-21-9-4-3-8(7-10(9)22-2)17-13(18)11-12(14(19)20)16-6-5-15-11/h3-7H,1-2H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZODGUNISMZAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NC=CN=C2C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2716807.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-one](/img/structure/B2716809.png)
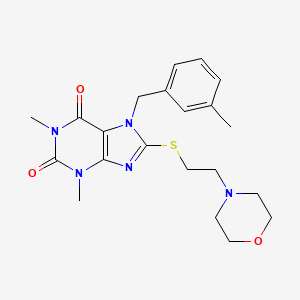
![2-{[1,1'-biphenyl]-4-yloxy}-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide](/img/structure/B2716812.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2716813.png)
![6-Tert-butyl-2-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2716814.png)
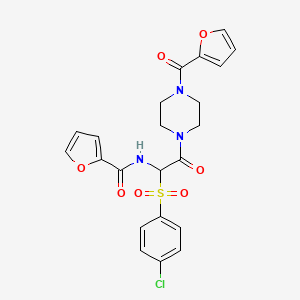
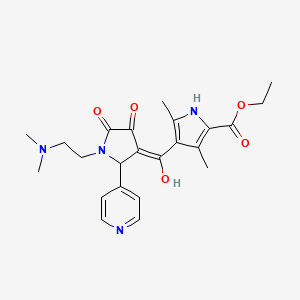
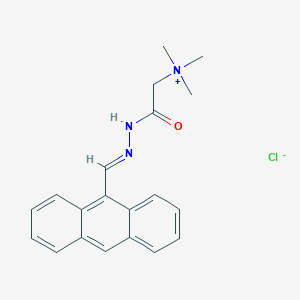
![N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2716820.png)
![N-(3-fluorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2716822.png)

